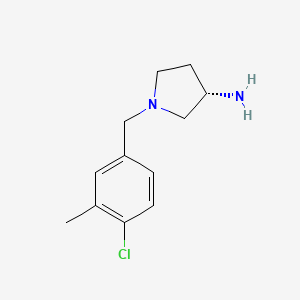

(3s)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine

Description

Properties

Molecular Formula |

C12H17ClN2 |

|---|---|

Molecular Weight |

224.73 g/mol |

IUPAC Name |

(3S)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-amine |

InChI |

InChI=1S/C12H17ClN2/c1-9-6-10(2-3-12(9)13)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3/t11-/m0/s1 |

InChI Key |

LGXTWZRUOMKQSM-NSHDSACASA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)CN2CC[C@@H](C2)N)Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCC(C2)N)Cl |

Origin of Product |

United States |

Biological Activity

(3S)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C12H17ClN2

- Molecular Weight : 224.73 g/mol

- CAS Number : 1222713-63-4

The compound features a pyrrolidine ring substituted with a chloromethylbenzyl group, which is significant for its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit activity related to neurotransmitter modulation, particularly concerning dopamine and serotonin pathways. Such effects could have implications for treating mood disorders or neurodegenerative diseases.

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential as a lead compound for further development in cancer therapy.

- Antimicrobial Activity : There is emerging evidence that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies and Experimental Data

A summary of key studies and their findings is presented in the table below:

Detailed Research Findings

- Neuropharmacological Studies :

- Anticancer Research :

- Antimicrobial Properties :

Scientific Research Applications

Organic Chemistry

In organic synthesis, (3S)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biological Activities

Research has indicated that this compound may exhibit significant biological activities:

- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting potential applications in developing new antimicrobial agents.

- Pharmacological Potential: The compound has been investigated as a pharmacophore in drug discovery, particularly for conditions requiring modulation of specific biological pathways .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being examined for its role in treating conditions related to ischemia and other cardiovascular issues. Its structural characteristics make it a candidate for developing selective receptor antagonists, which could lead to advancements in therapeutic agents targeting the NR2B receptor involved in pain modulation and neuroprotection .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against common bacterial strains. The compound was tested using standard disk diffusion methods, showing significant inhibition zones compared to control substances.

Case Study 2: Drug Development

In a recent investigation into novel NR2B antagonists, researchers incorporated this compound into their molecular frameworks. The resulting compounds exhibited enhanced potency and selectivity, indicating the compound's potential as a lead candidate in drug development aimed at treating neurological disorders associated with NR2B receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, substituent effects, and biological relevance:

Table 1: Key Structural Analogs and Properties

Key Comparisons

Substituent Effects on Lipophilicity and Bioavailability The target compound’s 4-chloro-3-methylbenzyl group confers higher lipophilicity (clogP ~2.5–3.0 estimated) compared to the 4-chlorobenzyl analog (clogP ~2.0) due to the methyl group’s hydrophobic contribution . This may enhance BBB penetration, a critical factor for CNS-targeted drugs.

Biological Activity and Target Selectivity LY2389575 (), a pyrimidine-based analog, acts as a noncompetitive mGlu3 receptor antagonist, whereas the target compound’s benzyl group may favor interactions with different GPCRs or transporters. The 5-bromo and 2,4-dichloro substituents in LY2389575 highlight how heterocyclic modifications can shift pharmacological profiles . Antibacterial pyrrolidine derivatives () with 4-bromo-2-pyrrolidinylbenzyl groups show activity against Gram-positive bacteria, suggesting halogen type (Br vs. Cl) and substitution patterns influence microbial target engagement .

Stereochemical and Conformational Influences

- The (S) -configuration at the pyrrolidine C3 position in the target compound is critical for chiral recognition in receptor binding. For example, (3S)-1-(2-methyl-dihydrobenzofuran-4-yl)pyrrolidin-3-amine () exhibits high affinity for melatonin receptors due to optimal spatial alignment of the amine and aromatic groups .

Pharmacokinetic and ADME Properties Compounds like 7a–q () with reduced halogen size (e.g., Cl vs. Br) and balanced logP values (1.5–3.0) comply with Lipinski’s rules, suggesting favorable oral absorption. The target compound’s methyl group may further mitigate metabolic degradation compared to non-alkylated analogs .

Structural-Activity Relationship (SAR) Insights

- Halogen Position: 4-Cl on benzyl (target) vs.

- Aromatic vs. Heterocyclic Cores : Benzyl (target) vs. pyrimidinyl (LY2389575) substitutions diversify therapeutic applications, with benzyl groups favoring GPCRs and pyrimidines targeting kinases or glutamate receptors .

- Methyl Group Impact : The 3-methyl group on the benzyl ring in the target compound may reduce rotational freedom, enhancing binding pocket fit compared to unmethylated analogs like (4-chloro-benzyl)-(S)-pyrrolidin-3-amine .

Preparation Methods

Reductive Amination of Pyrrolidin-3-amine Intermediates

One common route is the reductive amination of pyrrolidin-3-amine with 4-chloro-3-methylbenzaldehyde or its derivatives. This involves:

- Reacting pyrrolidin-3-amine with 4-chloro-3-methylbenzaldehyde under controlled conditions.

- Using reducing agents such as sodium borohydride or sodium triacetoxyborohydride to reduce the imine intermediate.

- Controlling temperature and pH to favor the (3S) stereoisomer.

Detailed Reaction Conditions and Yields

| Method | Reagents & Conditions | Solvents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sodium borohydride reduction of chloroketone intermediate | Sodium borohydride (NaBH4), aqueous sulfuric acid for pH adjustment | THF, ethanol, water | 10–20°C | ~56% | Crystallization from THF/water and ethanol; purity ~96% |

| DIBAL-H reduction | Diisobutylaluminium hydride in toluene or acetone | Toluene, acetone, cyclohexanol | Room temperature | 70–80% (typical) | Hydrolysis with 1 N HCl; selective formation of hydroxychloride intermediates |

| Aluminum isopropoxide reduction | Aluminum isopropoxide in isopropyl alcohol | Isopropyl alcohol | Reflux for 3 hours | ~80 g scale | Followed by pH adjustment and filtration; suitable for scale-up |

| Reductive amination | Pyrrolidin-3-amine + 4-chloro-3-methylbenzaldehyde with NaBH4 or NaBH(OAc)3 | Methanol, toluene | Room temperature | Variable, up to 75% | Requires control of pH and temperature for stereoselectivity |

Purification and Characterization

- Purification is commonly done by recrystallization from solvents like ethyl acetate, ethanol, or hexane mixtures.

- Chromatographic techniques (HPLC) are used to assess purity and diastereomeric ratio.

- The final product typically exhibits high enantiomeric excess (>95%) when stereoselective methods are employed.

- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination.

Research Findings and Optimization

- Studies show that the choice of reducing agent and solvent critically affects stereoselectivity and yield.

- Sodium borohydride reductions in mixed solvents (THF/ethanol/water) at low temperature favor higher purity of the (3S) isomer.

- DIBAL-H provides good selectivity but requires careful quenching to avoid over-reduction.

- Aluminum isopropoxide-mediated reductions are effective for large-scale synthesis with good yield and stereocontrol.

- Reductive amination routes are flexible but need precise control of reaction parameters to avoid racemization.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Solvent(s) | Temperature | Yield (%) | Stereoselectivity | Scale Suitability |

|---|---|---|---|---|---|---|

| Sodium borohydride reduction | NaBH4, H2SO4 | THF, ethanol, water | 10–20°C | 56 | High (95+% purity) | Laboratory to pilot scale |

| DIBAL-H reduction | DIBAL-H | Toluene, acetone, cyclohexanol | RT | 70–80 | Good | Laboratory scale |

| Aluminum isopropoxide reduction | Al(OiPr)3 | Isopropyl alcohol | Reflux (3 h) | ~80 (g scale) | Good | Industrial scale |

| Reductive amination | NaBH4 or NaBH(OAc)3 | Methanol, toluene | RT | Up to 75 | Moderate to high | Laboratory scale |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.